molecular formula C8H6BrN B024449 4-Cyanobenzyl bromide CAS No. 17201-43-3

4-Cyanobenzyl bromide

Cat. No.: B024449
CAS No.: 17201-43-3
M. Wt: 196.04 g/mol
InChI Key: UMLFTCYAQPPZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Cyanobenzyl bromide is primarily used as an intermediate in pharmaceutical production . It is utilized in the synthesis of a series of piperidine-linked aromatic diimidazolines . These compounds have been synthesized as conformationally restricted congeners of the anti-Pneumocystis carinii (PCP) drug, Pentamidine . Therefore, the primary targets of this compound are likely to be the same as those of Pentamidine.

Mode of Action

Pentamidine is known to interfere with the biosynthesis of DNA, RNA, phospholipids, and proteins in the mitochondria of the target organisms .

Biochemical Pathways

This compound is involved in the synthesis of piperidine-linked aromatic diimidazolines . These compounds are designed to inhibit the growth of Pneumocystis carinii, a fungus responsible for Pneumocystis pneumonia in immunocompromised individuals

Pharmacokinetics

It is known that the compound is a white solid with a melting point of 113-117°c, and it is insoluble in water at 20°c . It is stable under normal temperatures and pressures and should be stored at 0-5°C .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as an intermediate in the synthesis of Pentamidine-like compounds. These compounds are designed to inhibit the growth of Pneumocystis carinii, thereby preventing or treating Pneumocystis pneumonia .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under normal temperatures and pressures, but it should be stored at 0-5°C to maintain its stability . Its solubility is also affected by the medium, as it is insoluble in water but soluble in chloroform and methanol .

Preparation Methods

4-Cyanobenzyl bromide can be synthesized through several methods:

Chemical Reactions Analysis

4-Cyanobenzyl bromide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Cyanobenzyl bromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFTCYAQPPZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864744
Record name Benzonitrile, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17201-43-3
Record name 4-Cyanobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17201-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017201433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanobenzyl bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-bromo-p-toluonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(BROMOMETHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV332B84ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanobenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Cyanobenzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Cyanobenzyl bromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Cyanobenzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Cyanobenzyl bromide
Reactant of Route 6
Reactant of Route 6
4-Cyanobenzyl bromide
Customer
Q & A

Q1: What makes 4-Cyanobenzyl bromide a useful reagent in organic synthesis?

A1: this compound serves as a valuable alkylating agent due to the reactivity of its benzylic bromide group. This reactivity enables it to participate in various reactions, including nucleophilic substitutions, forming carbon-carbon bonds and introducing the 4-cyanobenzyl group into target molecules. [, , ] This is exemplified by its use in the synthesis of N-confused porphyrins, where it reacts with the porphyrin structure to introduce a 2-NCH2-p-C6H4-CN substituent. [] Furthermore, its use extends to the creation of crown ethers, specifically mono- and bis-crown ethers, showcasing its versatility in constructing diverse molecular architectures. []

Q2: Can you provide examples of specific reactions where this compound acts as a key building block?

A2: Certainly. One example is its role in synthesizing selenium-containing heterocycles. This compound reacts with selenourea derivatives, leading to the formation of 1,3-selenazol-2-amines. [] This reaction proceeds through an alkylation step at the selenium atom of the selenourea derivative, followed by ring closure and elimination of aniline. This highlights the compound's utility in constructing complex heterocyclic systems, important for various chemical and biological applications.

Q3: Beyond its use in porphyrin and crown ether synthesis, are there other applications for this compound?

A3: Yes, its versatility extends beyond those examples. For instance, it plays a crucial role in developing stable isotope-labeled compounds. Specifically, it serves as a precursor for synthesizing stable labeled Ketamine and is a key building block in the isotopic labeling of STI571 and its metabolites. [] This emphasizes the significance of this compound in medicinal chemistry research, particularly in drug development and metabolism studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.